Hexafluoro

Organic Synthesis Solvent Effects Catalysis

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, CAS 920-66-1) is a fluorinated secondary alcohol with the molecular formula C₃H₂F₆O and a molecular weight of 168.04 g/mol. It is a polar, strongly hydrogen bond-donating solvent characterized by a high dielectric constant of 16.7 and acidity (pKa = 9.3) comparable to phenol.

Molecular Formula C21H18F6O2
Molecular Weight 416.4 g/mol
Cat. No. B1673141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoro
SynonymsHexafluoro; 
Molecular FormulaC21H18F6O2
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)CC=C)(C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C21H18F6O2/c1-3-5-13-11-15(7-9-17(13)28)19(20(22,23)24,21(25,26)27)16-8-10-18(29)14(12-16)6-4-2/h3-4,7-12,28-29H,1-2,5-6H2
InChIKeyQGHDLJAZIIFENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroisopropanol (HFIP) Properties and Technical Specifications for Scientific Procurement


1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, CAS 920-66-1) is a fluorinated secondary alcohol with the molecular formula C₃H₂F₆O and a molecular weight of 168.04 g/mol . It is a polar, strongly hydrogen bond-donating solvent characterized by a high dielectric constant of 16.7 and acidity (pKa = 9.3) comparable to phenol . HFIP is miscible with water and most organic solvents, and exhibits excellent thermal stability and UV transparency .

Why Generic Fluorinated Alcohol Substitution Fails: HFIP's Non-Interchangeable Performance Advantages


Despite belonging to the same class of fluorinated alcohols, HFIP cannot be simply interchanged with other in-class compounds such as 2,2,2-trifluoroethanol (TFE) or non-fluorinated isopropanol. The electron-withdrawing effect of its two trifluoromethyl groups confers a set of physicochemical properties that are quantitatively distinct: its hydrogen-bond donor ability (Kamlet-Taft α parameter) is 1.96, compared to 1.51 for TFE, and its acidity (pKa = 9.3) is approximately three orders of magnitude stronger than that of TFE (pKa = 12.4) [1]. Furthermore, the unique supramolecular hydrogen-bonding network and cluster dynamics of HFIP enable reaction pathways and stabilization of reactive intermediates that cannot be replicated by structurally related solvents [2].

Hexafluoroisopropanol (HFIP) Quantitative Differentiation Evidence Guide for Procurement Decisions


HFIP vs. TFE: Superior Hydrogen-Bond Donor Ability and Acidity Drive Reaction Efficacy

HFIP exhibits significantly stronger hydrogen-bond donor ability and acidity compared to its closest fluorinated analog, 2,2,2-trifluoroethanol (TFE). Specifically, the Kamlet-Taft α parameter, which quantifies H-bond donor strength, is 1.96 for HFIP versus 1.51 for TFE [1]. The pKa of HFIP is 9.3, indicating substantially higher acidity than TFE (pKa = 12.4) [1]. This difference translates into functional performance: in a catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes, HFIP promoted high conversion to the desired product, whereas TFE barely produced any product [2].

Organic Synthesis Solvent Effects Catalysis

HFIP vs. Isopropanol: Distinct Hydrogen-Bond Cluster Dynamics Underpin Superior Reaction Rate Enhancement

A 2024 study using ultrafast infrared and dielectric spectroscopy revealed that HFIP possesses a fundamentally different hydrogen-bond dynamic profile compared to its non-fluorinated analog, isopropanol. The dynamics of individual hydrogen bonds are about twice as slow in HFIP as in isopropanol, indicating longer-lived, more stable individual H-bonds [1]. Conversely, the collective rearrangements of hydrogen-bonded clusters are 3 times faster in HFIP [1]. These differences arise because HFIP is a stronger H-bond donor but a weaker acceptor, leading to smaller, more dynamic clusters with a higher concentration of free, reactive terminal OH groups [1].

Physical Chemistry Solvent Dynamics Reaction Kinetics

HFIP in Oxidative Cross-Coupling: Solvent-Driven Selectivity Decouples Nucleophilicity from Oxidation Potential

In oxidative cross-coupling reactions of aryls, HFIP enables a unique selectivity mechanism not observed in conventional solvents. The high hydrogen-bond donating capacity of HFIP generates specific solvates that allow for the decoupling of nucleophilicity from oxidation potential, a feat not achievable in standard electrolytes [1]. When an electric current is employed for oxidation, the addition of water or methanol to the HFIP electrolyte allows for a precise shift of oxidation potentials within a specific range, creating suitable systems for selective anodic cross-coupling reactions [1]. This solvent-driven selectivity has been demonstrated for arene-phenol, phenol-phenol, and phenol-aniline cross-coupling [1].

Electrosynthesis Oxidative Coupling Selectivity Control

HFIP in Pd-Catalyzed C-H Activation: Irreplaceable for Distal Aromatic Functionalization Yield and Enantioselectivity

In palladium-catalyzed C-H functionalization reactions, HFIP has been identified as the optimum and often irreplaceable solvent, particularly for distal aromatic C-H functionalizations [1]. A major proportion of Pd-catalyzed C-H functionalization methodologies rely on HFIP due to its exceptional impact on elevating both yield and selectivity [1]. Specifically, HFIP enhances chiral induction in Pd-catalyzed atroposelective C-H activation, achieving high enantioselectivity (up to 98% ee) in stereoselective β-C(sp³)-H arylation of aliphatic acids [1].

C-H Functionalization Palladium Catalysis Atroposelective Synthesis

HFIP as a Bioconjugation Medium: Enabling Ultrafast, Tryptophan-Selective Protein Modification Unavailable in Aqueous Media

HFIP enables tryptophan-selective bioconjugation methods through ultrafast Lewis acid-catalyzed reactions, a process that is challenging to achieve in traditional aqueous media, especially for generally less reactive amino acid residues like tryptophan [1]. The nonaqueous HFIP medium facilitates an extremely rapid reaction unencumbered by noticeable side reactions, and the enhancement of α-helical structure by HFIP contributes to its compatibility with proteins [1]. This approach provides access to chemical reactions that are unavailable in traditional aqueous processes [1].

Bioconjugation Protein Chemistry Chemoselectivity

HFIP in Supramolecular Solvent Fabrication: High-Density Restricted Access Extractants Require Minimal HFIP Volume

HFIP acts as both a reverse micelle-forming agent and a density-regulating agent for the synthesis of novel high-density supramolecular solvents [1]. The formation of these supramolecular solvents requires only a small percentage of HFIP (<10% v/v when alkanol is <5% v/v) and is robust across a wide pH range (2-11) and low ionic strength (NaCl <3% w/v) [1]. The resulting supramolecular solvents have a higher density than water, consist of reversed micellar aggregates with irregular mesh structures and hydrophilic inner cavities, and effectively exclude macromolecules while extracting small molecules with high efficiency (enrichment factors of 72-147 for chlorophenols, with recoveries ranging from 96.0 to 107.9%) [1].

Analytical Chemistry Sample Preparation Supramolecular Chemistry

Hexafluoroisopropanol (HFIP) High-Value Application Scenarios for Procurement Planning


Pd-Catalyzed C-H Functionalization and Atroposelective Synthesis

HFIP is the solvent of choice for palladium-catalyzed C-H bond functionalization, particularly for distal aromatic C-H activation and atroposelective transformations. The exceptional impact of HFIP on elevating yield and selectivity makes it irreplaceable in this domain, with reported enantioselectivities reaching up to 98% ee in stereoselective β-C(sp³)-H arylation [1]. Procurement of high-purity HFIP (≥99.5% by GC) is recommended for reproducible results in these sensitive catalytic transformations .

Electrochemical Oxidative Cross-Coupling and Electrosynthesis

HFIP serves as a unique electrolyte solvent for selective anodic cross-coupling reactions. Its ability to decouple nucleophilicity from oxidation potential enables selective arene-phenol, phenol-phenol, and phenol-aniline couplings that are difficult to achieve in conventional electrolytes [2]. Researchers and industrial electrosynthesis groups should procure HFIP of suitable purity (≥99%) with low water content (≤0.1% by Karl Fischer) to ensure optimal electrochemical performance and reproducibility .

Bioconjugation and Protein Modification for Chemical Biology

HFIP enables ultrafast, tryptophan-selective bioconjugation methods through Lewis acid-catalyzed reactions that are unavailable in aqueous media [3]. This application is critical for researchers developing site-selective protein labeling reagents, antibody functionalization, and radiofluorination applications. Procurement of HFIP with high spectroscopic purity (≥99.9%, water ≤0.01%) is essential to avoid side reactions and ensure reproducibility in sensitive bioconjugation workflows [4].

Supramolecular Solvent-Based Sample Preparation and Analytical Extraction

HFIP is used to fabricate high-density supramolecular solvents that function as restricted access extractants for complex sample matrices. These solvents require minimal HFIP volume (<10% v/v) and achieve enrichment factors of 72-147 with recoveries of 96.0-107.9% for target analytes such as chlorophenols [5]. Analytical laboratories developing green sample preparation methods should procure HFIP with verified purity (≥99% by GC) to ensure consistent supramolecular solvent formation and extraction performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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